molecular formula C10H16N2O7 B14677874 Thymidine, 5,6-dihydro-5,6-dihydroxy-, (5S,6R)- CAS No. 38709-52-3

Thymidine, 5,6-dihydro-5,6-dihydroxy-, (5S,6R)-

Cat. No.: B14677874
CAS No.: 38709-52-3
M. Wt: 276.24 g/mol
InChI Key: RKEITGVZZHXKON-ZTOQJESFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Thymidine, 5,6-dihydro-5,6-dihydroxy-, (5S,6R)-, can be synthesized through the oxidation of thymidine. This process typically involves the use of oxidizing agents such as ionizing radiation or reactive oxygen species . The reaction conditions must be carefully controlled to ensure the formation of the desired stereoisomer.

Industrial Production Methods

Industrial production of thymine glycol involves large-scale oxidation processes. These processes are designed to maximize yield and purity while minimizing the formation of unwanted by-products. The use of advanced purification techniques, such as chromatography, is essential to isolate the (5S,6R) stereoisomer from other possible isomers .

Chemical Reactions Analysis

Types of Reactions

Thymidine, 5,6-dihydro-5,6-dihydroxy-, (5S,6R)-, undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more oxidized derivatives, while reduction can yield thymidine .

Scientific Research Applications

Thymidine, 5,6-dihydro-5,6-dihydroxy-, (5S,6R)-, has several scientific research applications:

Mechanism of Action

The mechanism of action of thymine glycol involves its incorporation into DNA, where it can cause structural distortions. These distortions can interfere with DNA replication and transcription, leading to mutations and other genetic alterations. The compound is recognized and excised by specific DNA repair enzymes, which restore the normal DNA structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thymidine, 5,6-dihydro-5,6-dihydroxy-, (5S,6R)-, is unique due to its specific stereochemistry, which influences its biological activity and interactions with DNA repair enzymes. This stereoisomer is particularly important in studies of oxidative DNA damage and repair mechanisms .

Properties

CAS No.

38709-52-3

Molecular Formula

C10H16N2O7

Molecular Weight

276.24 g/mol

IUPAC Name

(5S,6R)-5,6-dihydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C10H16N2O7/c1-10(18)7(15)11-9(17)12(8(10)16)6-2-4(14)5(3-13)19-6/h4-6,8,13-14,16,18H,2-3H2,1H3,(H,11,15,17)/t4-,5+,6+,8+,10+/m0/s1

InChI Key

RKEITGVZZHXKON-ZTOQJESFSA-N

Isomeric SMILES

C[C@@]1([C@H](N(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

CC1(C(N(C(=O)NC1=O)C2CC(C(O2)CO)O)O)O

Origin of Product

United States

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